Azido-PEG10-alcohol

Übersicht

Beschreibung

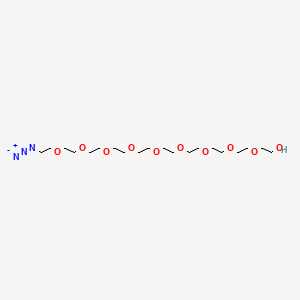

Azido-PEG10-alcohol is a polyethylene glycol derivative containing an azide group and a terminal hydroxyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG10-alcohol typically involves the polymerization of ethylene oxide to prepare high purity amino-polyethylene glycol-alcohol. Subsequent chain-end modification of the heterobifunctional polyethylene glycol affords the desired N-hydroxy succinimidyl-polyethylene glycol-azide derivative . The azide functionality is introduced through a reaction with sodium azide in dimethyl sulfoxide, using triphenylphosphine, iodine, and imidazole as reagents .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. The process ensures high purity and consistency, with stringent quality control measures to maintain the integrity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Azido-PEG10-alcohol undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage with molecules containing alkyne groups.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclo[6.1.0]nonyne groups.

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.

SPAAC: No catalyst is required, making it suitable for biological applications.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Click Chemistry

Overview

Azido-PEG10-alcohol is primarily employed in bioconjugation strategies, which involve the selective attachment of biomolecules. The azide group allows for the formation of stable triazole linkages through click chemistry reactions with alkynes. This property is crucial for synthesizing complex biomolecular constructs.

Applications

- Synthesis of PROTACs (Proteolysis Targeting Chimeras) : this compound serves as a linker in the development of PROTACs, which are designed to selectively degrade target proteins. This application is significant in drug discovery and therapeutic development.

- Protein Labeling : The compound is used for labeling proteins with fluorescent tags or other functional moieties, enabling visualization and tracking in cellular studies.

- Drug Delivery Systems : Its ability to conjugate with drugs or therapeutic agents enhances the delivery efficiency to specific cells or tissues, potentially improving therapeutic outcomes.

Aqueous Solubility and Derivatization

This compound is characterized by its aqueous solubility due to the PEG component. The hydroxyl group present in its structure facilitates further derivatization, allowing researchers to modify the compound for specific applications.

Key Features

- Versatile Linker : The hydroxyl group can be replaced or modified with various reactive functional groups, expanding its utility in chemical biology.

- Stability of Triazole Products : Click reactions using this compound yield stable triazole products, which are crucial for ensuring the longevity and functionality of bioconjugates.

Case Study 1: Development of Cancer Therapeutic Vaccines

A recent study demonstrated the use of PEG10 (a related compound) in engineering virus-like particles (VLPs) for cancer vaccine delivery. By fusing PEG10 with liver cancer-specific neoantigens, researchers created an effective antigen delivery system that activated immune responses against tumors in mouse models . This approach highlights the potential for this compound in enhancing vaccine efficacy through targeted delivery mechanisms.

Case Study 2: Drug Delivery Enhancements

Research has shown that PEGylation, which includes using compounds like this compound, significantly improves nanoparticle-based drug delivery systems. Studies indicate that PEGylated nanoparticles exhibit increased circulation time and reduced liver uptake compared to non-PEGylated counterparts, leading to enhanced therapeutic efficacy . This underscores the importance of this compound in formulating advanced drug delivery systems.

Wirkmechanismus

Azido-PEG10-alcohol exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst (CuAAC) or without a catalyst (SPAAC) to form triazole linkages. These linkages are highly stable and facilitate the attachment of various functional groups or biomolecules, enhancing the compound’s versatility in research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

- Azido-PEG-acid

- Azido-PEG-NHS ester

- Azido-PEG-maleimide

- Azido-PEG-phosphonic acid

Comparison: Azido-PEG10-alcohol is unique due to its terminal hydroxyl group, which allows for further derivatization or replacement with other reactive functional groups. This feature distinguishes it from other azido-polyethylene glycol derivatives, such as azido-PEG-acid and azido-PEG-NHS ester, which lack this functional group .

This compound’s versatility and stability make it a valuable compound in various scientific and industrial applications, particularly in the fields of bioconjugation and drug delivery .

Biologische Aktivität

Azido-PEG10-alcohol is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique azide functional group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. This property makes this compound valuable for bioconjugation applications, particularly in targeted protein degradation strategies.

The biological activity of this compound is primarily associated with its role as a linker in PROTACs, which are bifunctional molecules designed to selectively degrade target proteins. The mechanism involves:

- Target Protein Binding : One end of the PROTAC molecule binds to the target protein, while the other end interacts with an E3 ubiquitin ligase.

- Ubiquitination : This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

- Degradation : The degradation of the target protein results in decreased levels of that protein within the cell, providing a powerful tool for modulating cellular pathways.

Case Studies and Research Findings

- Targeted Protein Degradation : Studies have demonstrated that PROTACs utilizing this compound can effectively degrade various oncogenic proteins, thereby inhibiting tumor growth in preclinical models. For example, a PROTAC targeting an oncogenic transcription factor showed significant tumor reduction in xenograft models, highlighting the potential therapeutic applications of this compound.

- Immunological Applications : Research indicates that this compound can be utilized to create vaccine candidates by conjugating antigens to virus-like particles (VLPs). The incorporation of this linker enhances the immunogenicity of VLPs by facilitating efficient antigen presentation and activation of dendritic cells (DCs) .

- Cell Viability Studies : In vitro assays have shown that compounds linked with this compound exhibit varying degrees of cytotoxicity depending on their structure and target engagement. For instance, certain PROTACs demonstrated IC50 values comparable to established chemotherapeutics, indicating their effectiveness in reducing cell viability in cancer cell lines .

Data Table: Summary of Biological Activities

| Study Reference | Target Protein | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Lux et al., 2024 | Oncogenic TF | 5.0 | PROTAC-mediated degradation |

| Pandya et al., 2021 | Viral Antigen | 10.0 | Enhanced immune response via VLP |

| Segel et al., 2021 | Cancer Cells | 6.4 | Cytotoxicity through targeted degradation |

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N3O10/c21-23-22-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGCITRFWPBATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.